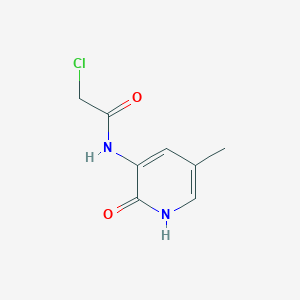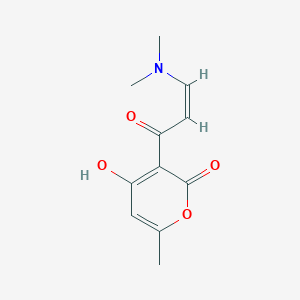![molecular formula C15H15NO4 B2581499 2-[4-(1H-ピロール-1-イル)フェニル]マロン酸ジメチル CAS No. 866137-12-4](/img/structure/B2581499.png)
2-[4-(1H-ピロール-1-イル)フェニル]マロン酸ジメチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate is an organic compound with the molecular formula C14H15NO4 It is characterized by the presence of a pyrrole ring attached to a phenyl group, which is further connected to a malonate ester
科学的研究の応用
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate is a compound that primarily targets enzymes involved in cell growth and glucose uptake . It has been shown to interact with the enzyme’s active site, affecting its function .
Mode of Action
The compound interacts with its targets through hydrogen bonding interactions at the enzyme’s active site . This interaction results in changes to the enzyme’s function, leading to suppressed cell growth and increased glucose uptake .
Biochemical Pathways
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate affects the biochemical pathways related to cell growth and glucose metabolism . By interacting with its targets, it influences these pathways, leading to changes in cell growth and glucose uptake .
Pharmacokinetics
It is known that the compound can dissolve in many organic solvents, but has a lower solubility in water . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate results in suppressed cell growth and increased glucose uptake . This leads to an increase in the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Action Environment
The action, efficacy, and stability of Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate can be influenced by environmental factors. For instance, the compound’s dust may irritate the eyes and respiratory tract, and it should be handled with appropriate protective equipment . Additionally, it should be stored and handled away from oxidizing agents to prevent fire and explosion .
生化学分析
Biochemical Properties
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate has been found to interact with enzymes such as enoyl ACP reductase and DHFR . These interactions are crucial in the compound’s role in biochemical reactions .
Cellular Effects
In cellular processes, dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate has been observed to influence cell function. It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
At the molecular level, dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate exerts its effects through binding interactions with biomolecules and changes in gene expression . It also influences enzyme activity, including the inhibition of enoyl ACP reductase and DHFR .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate typically involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
類似化合物との比較
Similar Compounds
2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)acetic acid: Similar structure with an acetic acid moiety instead of a malonate ester.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Contains a pyrrolidinone ring attached to the phenyl group.
Uniqueness
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate is unique due to the presence of both a pyrrole ring and a malonate ester, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.
特性
IUPAC Name |
dimethyl 2-(4-pyrrol-1-ylphenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-14(17)13(15(18)20-2)11-5-7-12(8-6-11)16-9-3-4-10-16/h3-10,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILLDJXVUQUKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)N2C=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2581418.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2581420.png)

![1-(4-benzylpiperidin-1-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2581423.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2581424.png)

![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2581428.png)
![2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine](/img/structure/B2581431.png)


![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2581438.png)
![3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2581439.png)
